3-Methyl-2-propoxybenzaldehyde 3-Methyl-2-propoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20341223
InChI: InChI=1S/C11H14O2/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h4-6,8H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

3-Methyl-2-propoxybenzaldehyde

CAS No.:

Cat. No.: VC20341223

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-propoxybenzaldehyde -

Specification

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 3-methyl-2-propoxybenzaldehyde
Standard InChI InChI=1S/C11H14O2/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h4-6,8H,3,7H2,1-2H3
Standard InChI Key ICDADRXJJQPDRO-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=CC=C1C=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The structure of 3-methyl-2-propoxybenzaldehyde features a benzene ring with three substituents: an aldehyde group at position 1, a methoxy group (-OCH2_2CH2_2CH3_3) at position 2, and a methyl group (-CH3_3) at position 3 (Figure 1). This arrangement creates a sterically hindered environment that influences reactivity. The propoxy group’s electron-donating nature slightly counteracts the electron-withdrawing effect of the aldehyde, moderating the compound’s electrophilicity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_2
Molecular Weight194.23 g/mol
IUPAC Name3-Methyl-2-propoxybenzaldehyde
Functional GroupsAldehyde, ether, methyl

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-methyl-2-propoxybenzaldehyde typically proceeds via Friedel-Crafts acylation or alkylation strategies.

Friedel-Crafts Acylation:

  • Substrate Preparation: A toluene derivative (e.g., 3-methylphenol) is propoxylated using propyl bromide under basic conditions to yield 2-propoxy-3-methylphenol.

  • Acylation: The phenolic intermediate undergoes formylation using a Lewis acid catalyst (e.g., AlCl3_3) and a formylating agent like dichloromethyl methyl ether.

Alkylation Approach:

  • Benzaldehyde Functionalization: Direct alkylation of 3-methylbenzaldehyde with propyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Selectivity Challenges: Competitive O- vs. C-alkylation necessitates precise control of reaction conditions (temperature: 60–80°C; solvent: DMF or THF).

Advanced Techniques

Recent innovations emphasize continuous flow reactors to enhance yield (85–92%) and reduce reaction times (2–4 hours vs. 12 hours in batch processes). Solvent selection critically impacts efficiency, with polar aprotic solvents like DMF favoring higher conversions.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Time (h)Key Advantage
Friedel-Crafts Acylation78–856–8High regioselectivity
Alkylation70–7510–12Simplified precursor access
Continuous Flow85–922–4Scalability, reduced waste

Chemical Reactivity and Functionalization

Aldehyde Group Transformations

The aldehyde moiety undergoes characteristic reactions:

  • Oxidation: Forms 3-methyl-2-propoxybenzoic acid using KMnO4_4/H2_2SO4_4.

  • Reduction: NaBH4_4 in methanol reduces the aldehyde to 3-methyl-2-propoxybenzyl alcohol.

  • Condensation: Reacts with amines to form Schiff bases, valuable in pharmaceutical synthesis.

Ether and Methyl Group Reactivity

The propoxy group participates in nucleophilic substitutions, particularly under acidic conditions (e.g., HI-mediated cleavage to phenol derivatives). The methyl group’s inertness limits direct reactivity but enhances stability toward electrophilic attack .

Industrial and Research Applications

Pharmaceutical Intermediates

3-Methyl-2-propoxybenzaldehyde is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its Schiff base derivatives exhibit bioactivity against Candida albicans (MIC: 8–16 µg/mL).

Agrochemical Development

The compound’s lipophilicity (logP ≈ 2.8) facilitates penetration into pest cuticles, making it a key intermediate in insect growth regulators and herbicides.

Comparative Analysis with Related Compounds

3-Methylbenzaldehyde (m-Tolualdehyde)

  • Molecular Weight: 120.15 g/mol vs. 194.23 g/mol for 3-methyl-2-propoxybenzaldehyde .

  • Reactivity: Lacks the propoxy group, rendering it more reactive toward electrophilic substitution but less lipophilic.

4-Propoxybenzaldehyde

  • Substitution Pattern: Propoxy group at position 4 vs. position 2.

  • Applications: Primarily used in fragrances, contrasting with the pharmaceutical focus of the 3-methyl-2-propoxy analog.

Future Research Directions

  • Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.

  • Pharmacological Profiling: Systematic evaluation of bioactivity against emerging pathogens.

  • Material Integration: Exploring roles in liquid crystalline polymers or organic semiconductors .

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